molecular formula C11H6F3NO2 B1332411 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione CAS No. 53629-19-9

1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione

Cat. No.: B1332411
CAS No.: 53629-19-9
M. Wt: 241.17 g/mol
InChI Key: DQGGHYHHYCKIMR-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H6F3NO2 and its molecular weight is 241.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been studied for their potential as corrosion inhibitors. For instance, derivatives like 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) demonstrate effective inhibitory action against carbon steel corrosion in hydrochloric acid medium. These compounds show increased efficiency with concentration and are considered mixed-type inhibitors. Their adsorption on steel surfaces obeys Langmuir's adsorption isotherm, indicating a chemisorption process as the primary adsorption mechanism (Zarrouk et al., 2015).

Luminescent Polymers

Pyrrole-2,5-dione derivatives have been used in the synthesis of highly luminescent polymers. For example, polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain exhibit strong fluorescence and high quantum yield. These properties vary based on their molecular structure and can be leveraged in various applications like organic electronics and photoluminescent materials (Zhang & Tieke, 2008).

Photophysical Properties

Synthesis and study of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives have shown unique photophysical properties. These compounds, with variations in aromatic rings attached to the nitrogen atom, can form thin films by evaporation under vacuum. Their structural ordering and photophysical characteristics, like weak luminescence and long-lived low energy states, are of significant interest for materials science and photovoltaic applications (Gendron et al., 2014).

Solubility and Solvent Effect

The solubility of pyrrole-2,5-dione derivatives in various solvents has been extensively studied. For instance, the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in different solvents increases with temperature and varies across solvents. This understanding is crucial for designing and optimizing pharmaceutical formulations and chemical processes (Li et al., 2019).

Photoluminescent Properties

Another area of application is the development of photoluminescent conjugated polymers. Derivatives like 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) have been used in synthesizing polymers that exhibit orange coloration and strong photoluminescence in solutions. These materials are potentially useful for electronic applications due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).

Structural Studies

Studies focused on the crystal structure of pyrrole-2,5-dione derivatives provide insights into their molecular geometry and potential applications in designing functional dyes and materials with specific electronic properties (Fujii et al., 2001)

Mechanism of Action

Target of Action

It’s known that similar compounds with a trifluoromethyl phenyl group have been found to bind with high affinity to multiple receptors . This suggests that 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione may also interact with various biological targets, potentially leading to diverse biological activities.

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Compounds with similar structures have been found to exhibit gibberellin-like activity , suggesting that this compound may influence plant growth and development pathways

Pharmacokinetics

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that this group may influence the ADME properties of the compound.

Result of Action

Compounds with similar structures have been found to exhibit various biological activities , suggesting that this compound may have diverse effects at the molecular and cellular level.

Action Environment

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that environmental factors may influence the action of this compound.

Biochemical Analysis

Biochemical Properties

The trifluoromethyl group can undergo radical trifluoromethylation, a process that involves the formation of carbon-centered radical intermediates .

Cellular Effects

The specific cellular effects of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione are currently unknown. Compounds with a trifluoromethyl group have been shown to have various effects on cells. For example, some compounds have been found to exhibit potential antidepressant effects .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Compounds with a trifluoromethyl group have been shown to interact with various biomolecules. For instance, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) has been found to have affinity for several serotonin receptors and functions as an agonist at these sites .

Temporal Effects in Laboratory Settings

For instance, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) has been shown to have effects that vary over time .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Compounds with a trifluoromethyl group have been shown to have varying effects at different dosages. For example, a compound named S8 exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) at a dose of 0.1 μM .

Metabolic Pathways

Compounds with a trifluoromethyl group can be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Compounds with a trifluoromethyl group have been shown to be transported and distributed within cells and tissues. For example, a compound named S8 was found to be transported into the nucleus .

Subcellular Localization

The subcellular localization of this compound is not well-understood. Compounds with a trifluoromethyl group have been shown to localize in specific subcellular compartments. For example, RNA polymerase III, which contains a trifluoromethyl group, has been found to localize in specific cellular compartments .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(15)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGGHYHHYCKIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351754
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53629-19-9
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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